molecular formula C4H2FIN2 B2466798 2-Fluoro-4-iodopyrimidine CAS No. 1806392-49-3

2-Fluoro-4-iodopyrimidine

Cat. No.: B2466798
CAS No.: 1806392-49-3
M. Wt: 223.977
InChI Key: YQUXLKLFXILYLQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodopyrimidine is a heterocyclic aromatic compound that contains both fluorine and iodine atoms attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely recognized for their role in biological systems, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 2-fluoropyrimidine. This can be achieved by reacting 2-fluoropyrimidine with iodine and a suitable oxidizing agent, such as silver oxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete iodination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Fluoro-4-iodopyrimidine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-iodopyrimidine is unique due to the specific positioning of the fluorine and iodine atoms on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUXLKLFXILYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806392-49-3
Record name 2-fluoro-4-iodopyrimidine
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